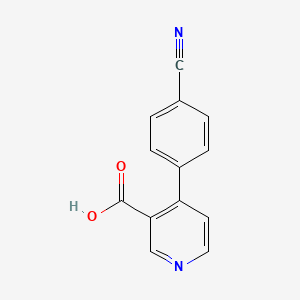
4-(4-Cyanophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)nicotinic acid is an organic compound with the molecular formula C13H8N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the fourth position of the phenyl ring is replaced by a cyano group.
Mechanism of Action
Target of Action
4-(4-Cyanophenyl)nicotinic acid, a derivative of niacin (also known as vitamin B3 or PP), primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The affected biochemical pathways primarily involve redox metabolism and NAD-dependent pathways . The compound, as a precursor to nicotinamide coenzymes, contributes to the maintenance of the intracellular pool of niacin, which is vital for these pathways .
Pharmacokinetics
The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Result of Action
The action of this compound results in efficient cellular function due to its role in redox metabolism and NAD-dependent pathways . It also contributes to antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Analysis
Biochemical Properties
4-(4-Cyanophenyl)nicotinic acid, like its parent compound nicotinic acid, is involved in the biosynthesis of NAD (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in redox reactions . It interacts with various enzymes, proteins, and other biomolecules in this process. For instance, it is a substrate for the enzyme Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), which plays a key role in NAD biosynthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in NAD biosynthesis. NAD is a vital coenzyme that participates in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By contributing to the pool of NAD, this compound indirectly influences these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into NAD. This process begins with the conversion of this compound into nicotinamide mononucleotide (NMN) by the enzyme NMNAT . NMN is then converted into NAD, which acts as a coenzyme in various enzymatic reactions, influencing gene expression and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on nicotinic acid, from which this compound is derived, suggest that it has a broad spectrum of effects at pharmacological doses, including lipid-modifying effects .
Metabolic Pathways
This compound is involved in the NAD biosynthesis pathway . It interacts with enzymes such as NMNAT in this process . The metabolic flux or metabolite levels influenced by this compound would be related to the production and utilization of NAD.
Transport and Distribution
It is likely that it would be transported and distributed similarly to nicotinic acid, given their structural similarities .
Subcellular Localization
Given its role in NAD biosynthesis, it is likely to be found in the cytoplasm where this process occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Cyanophenyl)nicotinic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromonicotinic acid can be reacted with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the carboxylic acid group can yield compounds such as 4-(4-cyanophenyl)nicotinic anhydride.
Reduction: Reduction of the cyano group can produce 4-(4-aminophenyl)nicotinic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
4-(4-Cyanophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenylacetic acid
- 4-(4-Cyanophenyl)pyridine-3-carboxylic acid
- Nicotinamide derivatives
Comparison
4-(4-Cyanophenyl)nicotinic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .
Properties
IUPAC Name |
4-(4-cyanophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDWRDZLMVIYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692427 |
Source


|
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-53-6 |
Source


|
| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
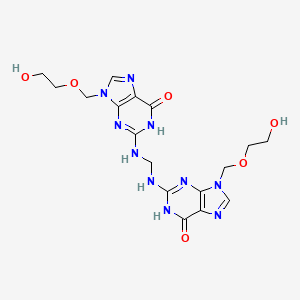
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)



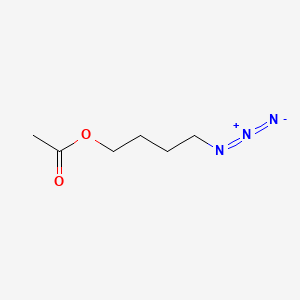
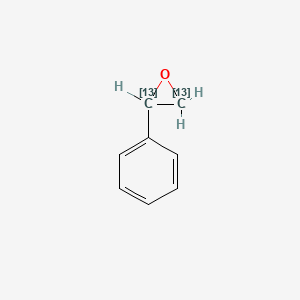
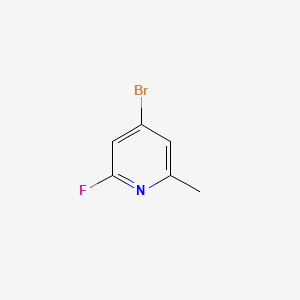
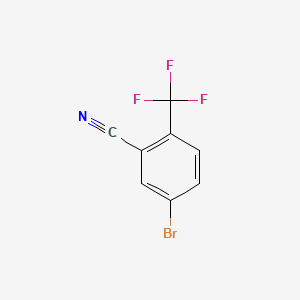
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

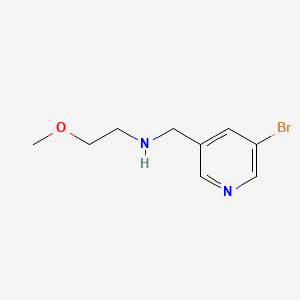
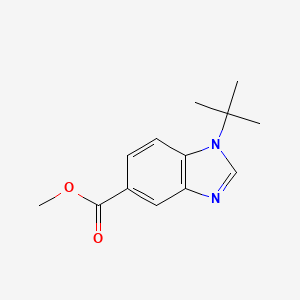
![(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B582141.png)
